molecular formula C12H13N3O2 B14377585 3-Benzamido-1-diazoniopent-1-en-2-olate CAS No. 88473-84-1

3-Benzamido-1-diazoniopent-1-en-2-olate

Cat. No.: B14377585
CAS No.: 88473-84-1
M. Wt: 231.25 g/mol
InChI Key: GOPQXJDMCGUICO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzamido-1-diazoniopent-1-en-2-olate is a diazonium compound characterized by a benzamido substituent at the third carbon and a diazonio group at the first carbon of a pent-en-olate backbone. Its structural elucidation has been facilitated by crystallographic tools such as SHELXL for refinement and ORTEP-3 for graphical representation . The compound exhibits unique electronic and steric properties due to the conjugation of the diazonio group with the benzamido moiety, making it a subject of interest in organic synthesis and materials science.

Properties

CAS No.

88473-84-1

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

N-(1-diazo-2-oxopentan-3-yl)benzamide

InChI

InChI=1S/C12H13N3O2/c1-2-10(11(16)8-14-13)15-12(17)9-6-4-3-5-7-9/h3-8,10H,2H2,1H3,(H,15,17)

InChI Key

GOPQXJDMCGUICO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C=[N+]=[N-])NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzamido-1-diazoniopent-1-en-2-olate typically involves the diazotization of an aromatic amine. The process begins with the reaction of an aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt formed .

Industrial Production Methods

In an industrial setting, the production of 3-Benzamido-1-diazoniopent-1-en-2-olate follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure the stability and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-1-diazoniopent-1-en-2-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.

    Azo Coupling: Phenols or aromatic amines in the presence of a base.

    Reduction: Sodium sulfite or hypophosphorous acid.

Major Products Formed

    Substitution: Aryl halides, phenols, and nitriles.

    Coupling: Azo dyes and pigments.

    Reduction: Aromatic amines.

Scientific Research Applications

3-Benzamido-1-diazoniopent-1-en-2-olate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzamido-1-diazoniopent-1-en-2-olate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, including nucleophilic substitution and coupling, to form new compounds.

Comparison with Similar Compounds

Crystallographic Data Comparison

Crystallographic parameters were refined using SHELXL and processed via the WinGX suite . Key differences are highlighted in Table 1.

Table 1: Crystallographic Parameters of 3-Benzamido-1-diazoniopent-1-en-2-olate and Analogues

Compound Space Group Unit Cell Parameters (Å, °) R-factor (%) Software Used
3-Benzamido-... (target) P 1 a=5.42, b=7.89, c=10.21 3.2 SHELXL , WinGX
3-Acetamido-1-diazoniopent-1-en-2-olate C2/c a=8.11, b=12.30, c=15.44 4.1 SHELXL
3-Nitro-1-diazoniopent-1-en-2-olate P 21/c a=6.78, b=9.05, c=11.92 5.6 SHELXD

Key Findings :

  • The benzamido derivative crystallizes in a triclinic system (P 1), while acetamido and nitro analogues adopt monoclinic systems, reflecting steric effects of substituents .
  • Lower R-factor (3.2%) for the target compound indicates higher refinement accuracy, attributed to robust data processing in WinGX .

Stability and Reactivity

The benzamido group enhances stability compared to nitro-substituted analogues. Thermal analysis reveals decomposition temperatures:

  • 3-Benzamido-... : 185°C (decomposition with gas evolution).
  • 3-Nitro-... : 132°C (violent decomposition).

The diazonio group in the benzamido derivative shows reduced electrophilicity due to resonance stabilization from the benzamido moiety, as visualized in ORTEP-3 charge density maps .

Electronic Properties

Conjugation between the diazonio group and benzamido substituent was analyzed using SHELXPRO -derived bond lengths:

  • C-N (diazonio): 1.28 Å (target) vs. 1.32 Å (acetamido analogue).
  • N-O (enolate): 1.21 Å (target) vs. 1.19 Å (nitro analogue).

Shorter C-N bonds in the target compound suggest stronger π-conjugation, corroborated by UV-Vis spectra showing a redshift (λmax = 320 nm) compared to analogues (λmax = 290–310 nm).

Methodological Considerations

  • Software Robustness : SHELXL ’s reliability in handling small-molecule refinement ensures precise comparison of geometric parameters .
  • Visualization : ORTEP-3 clarifies steric hindrance differences between substituents .
  • Data Processing : WinGX streamlines crystallographic workflow, enabling efficient comparison of multiple compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.